

5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyrimidin-4(3H)-one

Cat. No.: B018271

[Get Quote](#)

An In-depth Technical Guide to **5-Fluoro-2-methoxypyrimidin-4(3H)-one**

Abstract

5-Fluoro-2-methoxypyrimidin-4(3H)-one, also known as 2-Methoxy-5-fluorouracil, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of fluorouracil, a widely used chemotherapeutic agent, it serves as a crucial building block and is sometimes identified as an impurity in related drug syntheses. This document provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic data, and a detailed synthesis protocol. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

5-Fluoro-2-methoxypyrimidin-4(3H)-one is a pyrimidine derivative characterized by a fluorine atom at the 5-position, a methoxy group at the 2-position, and a ketone group at the 4-position. The tautomeric form, 5-fluoro-2-methoxy-pyrimidin-4-ol, is also recognized.

Caption: 2D structure of **5-Fluoro-2-methoxypyrimidin-4(3H)-one**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5-fluoro-2-methoxy-1H-pyrimidin-6-one	[1]
CAS Number	1480-96-2	[1] [2] [3] [4] [5]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂	[1] [2] [3] [6]
SMILES	COc1=NC=C(C(=O)N1)F	[1]
InChI	InChI=1S/C5H5FN2O2/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3, (H,7,8,9)	[1] [2]
InChIKey	VMIFBCPINLZNNI-UHFFFAOYSA-N	[1] [2]
PubChem CID	352550	[1]
Synonyms	5-Fluoro-2-methoxy-4(3H)-pyrimidinone, 2-Methoxy-5-fluorouracil, 2-O-Methyl-5-fluorouracil, 5-Fluoro-2-methoxy-4-pyrimidinone	[1] [2] [4]

Physicochemical Properties

The key physical and chemical properties are summarized below, providing essential data for laboratory handling and experimental design.

Table 2: Physicochemical Data

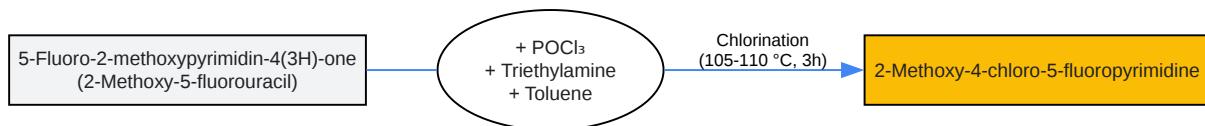
Property	Value	Source
Molecular Weight	144.10 g/mol	[1] [2] [5] [7]
Appearance	White to Almost white powder/crystal	[6]
Melting Point	204-208 °C (lit.)	[2]
Boiling Point	225.1 °C (at 101,325 Pa)	[2]
Density	1.44 ± 0.1 g/cm ³ (Predicted)	[2]
Water Solubility	5.49 g/L at 20 °C	[2]
Purity	>98.0%	[3] [6]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of the compound.

- Infrared (IR) Spectroscopy: FTIR spectra for **5-Fluoro-2-methoxypyrimidin-4(3H)-one** are available and have been recorded using KBr pellets and ATR techniques.[\[1\]](#) Key vibrational bands would be expected for C=O, C-F, C-O, N-H, and C-H bonds. For the related compound 5-fluorouracil, characteristic peaks are observed at 1661 cm⁻¹ (C=O stretching) and 3136 cm⁻¹ (N-H stretching).[\[8\]](#)
- Raman Spectroscopy: FT-Raman spectra have also been documented.[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this exact compound are not detailed in the provided search results, NMR data for closely related analogs like 5-Fluoro-2-methoxypyrimidin-4-amine (¹H NMR, ¹³C NMR) are available and can provide reference points for chemical shifts.[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight. The fragmentation patterns of pyrimidine derivatives are complex but can be characterized by the successive loss of functional groups.[\[11\]](#) For a related workflow on 5-fluorouracil metabolites, high-resolution mass spectrometry was used to achieve mass accuracies of <2 ppm.[\[12\]](#)

Synthesis and Experimental Protocols


5-Fluoro-2-methoxypyrimidin-4(3H)-one can be synthesized from 2-methoxy-5-fluorouracil through a chlorination reaction followed by hydrazinolysis, although the provided references primarily describe its use in subsequent reactions. A relevant synthesis pathway involves the chlorination of a pyrimidinone precursor.

A patented method details a process for preparing a related intermediate, 2-methoxy-4-chloro-5-fluoropyrimidine, from 2-methoxy-5-fluorouracil (which is a synonym for the title compound in its uracil tautomeric form). This highlights a key reaction of the title compound.[\[13\]](#)

Experimental Protocol: Chlorination of 2-methoxy-5-fluorouracil[\[13\]](#)

This protocol describes the conversion of the title compound into a key synthetic intermediate.

- **Reaction Setup:** In a 250 mL reaction flask equipped with a thermometer and condenser, add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine.
- **Heating:** Warm the mixture to 55 ± 1 °C.
- **Reagent Addition:** Begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride (POCl_3).
- **Reaction Conditions:** Control the reaction temperature between 105-110 °C during and after the addition.
- **Reaction Time:** Maintain the reaction at this temperature for 3 hours after the addition is complete.
- **Workup (Implied):** The resulting product, 2-methoxy-4-chloro-5-fluoropyrimidine, is then isolated from the reaction mixture. This intermediate can be further reacted, for example, with hydrazine hydrate to yield 2-methoxy-4-hydrazino-5-fluoropyrimidine.[\[13\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of a key intermediate from the title compound.

Applications and Biological Relevance

5-Fluoro-2-methoxypyrimidin-4(3H)-one is primarily utilized as a specialized building block in organic synthesis.[3][14] Its structural similarity to fluorouracil makes it a valuable precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][7] It is considered an important intermediate for creating triazolopyrimidine sulfonamide herbicides.[13]

Safety and Handling

According to aggregated GHS information, **5-Fluoro-2-methoxypyrimidin-4(3H)-one** is classified as a warning-level hazard.[1]

- Hazard Statement: H319 - Causes serious eye irritation.[1]
- Precautionary Statements: P264+P265, P280, P305+P351+P338, P337+P317.[1]
- General Handling: Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be

handled in a well-ventilated area. It is described as irritating to the eyes, respiratory system, and skin.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-2-methoxy-4(3H)-pyrimidinone | C5H5FN2O2 | CID 352550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1480-96-2 | 5-Fluoro-2-methoxypyrimidin-4(3H)-one - Moldb [moldb.com]
- 4. 2-Methoxy-5-fluorouracil | 1480-96-2 [chemicalbook.com]
- 5. 5-FLUORO-2-METHOXY-4(1H) PYRIMIDINONE – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. 5-Fluoro-2-methoxy-4-pyrimidinone | CymitQuimica [cymitquimica.com]
- 7. 2-methoxy-5-fluorouracil | 1480-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. researchgate.net [researchgate.net]
- 9. veeprho.com [veeprho.com]
- 10. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. article.sapub.org [article.sapub.org]
- 12. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 14. 1480-96-2|5-Fluoro-2-methoxypyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [5-Fluoro-2-methoxypyrimidin-4(3H)-one molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b018271#5-fluoro-2-methoxypyrimidin-4-3h-one-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com